7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with a molecular formula of C19H23N3O4 . This compound is notable for its unique imidazo[1,2-a]pyrazine core structure, which is often explored in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step usually involves the protection of an amine group using benzyloxycarbonyl chloride under basic conditions.
Functionalization of the Core:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can yield the deprotected amine.
Scientific Research Applications
7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7-[(Benzyloxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
- Other imidazo[1,2-a]pyrazine derivatives
Uniqueness
The uniqueness of 7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-butan-2-yl-7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-3-13(2)16-17(18(23)24)22-10-9-21(11-15(22)20-16)19(25)26-12-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,23,24) |
InChI Key |
VRWPPCYNMWZIOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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